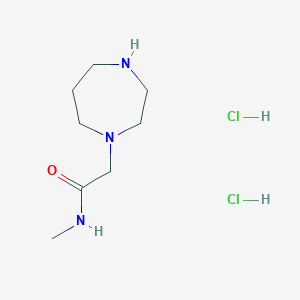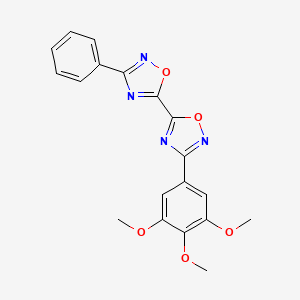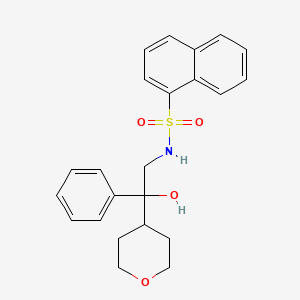
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a common motif in medicinal chemistry due to their bioactive properties . It also contains a tetrahydropyran ring, a common structural motif in many natural products .
Molecular Structure Analysis
The tetrahydropyran ring in the compound is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains aromatic phenyl and naphthalene rings, which contribute to its planarity and could influence its interactions with biological targets.Chemical Reactions Analysis
Tetrahydropyran derivatives are known to be versatile in chemical reactions. For instance, the alcohol can be restored from 2-tetrahydropyranyl ethers by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Tetrahydropyran is a colorless volatile liquid . The presence of aromatic rings and a sulfonamide group could influence properties like solubility and stability.Applications De Recherche Scientifique
Binding Studies and Protein Interaction
- Protein Binding Analysis : Sulfonamide compounds have been utilized in studies to understand their binding interactions with proteins, such as bovine serum albumin. This is achieved through fluorescent probe techniques, indicating the importance of hydrophobic interactions and the aromatic ring in the binding process (Jun et al., 1971).
Material Science and Chemistry
- Development of Dyes and Electron Transporting Materials : Sulfonamide derivatives have been explored for creating dyes and in the synthesis of electron-transporting materials for perovskite solar cells, demonstrating the compound's versatility in material science (Katritzky et al., 1993); (Jung et al., 2018).
Environmental and Analytical Applications
- Geothermal Tracers : Certain polyaromatic sulfonates, which share structural similarities with the compound , have been evaluated as geothermal tracers. These compounds exhibit suitable thermal stability for use in high-temperature geothermal reservoirs, underscoring the environmental applications of sulfonamide derivatives (Rose et al., 2001).
Pharmacological Research
- Drug Discovery and Evaluation : Research has explored the pharmacological potentials of sulfonamide derivatives, assessing their roles in toxicity assessment, tumor inhibition, and as anti-inflammatory agents. These studies underscore the medical and pharmacological relevance of sulfonamide-based compounds (Faheem, 2018).
Sensor Development
- Lead Detection Sensors : Sulfonamide derivatives have been utilized in developing sensitive and selective sensors for detecting lead (II) ions. This highlights the importance of sulfonamide compounds in creating environmental monitoring tools (Kamal et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c25-23(19-9-2-1-3-10-19,20-13-15-28-16-14-20)17-24-29(26,27)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,20,24-25H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEUMUFSGWLSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)
![(E)-N-[3-[2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2858978.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)
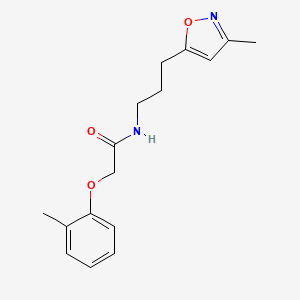
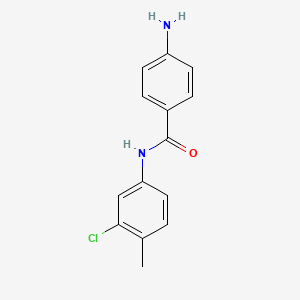
![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)
methanone N-phenylhydrazone](/img/structure/B2858986.png)
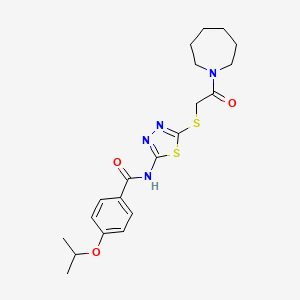
![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)
